molecular formula C19H22N2O3S B2943850 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 921868-50-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2943850
CAS No.: 921868-50-0
M. Wt: 358.46
InChI Key: HOYQNJWCGKEOEO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel often referred to as the "wasabi receptor," which acts as a key sensor for reactive chemical irritants and endogenous inflammatory mediators in the somatosensory nervous system. This compound effectively blocks the channel activation induced by a variety of agonists, including allyl isothiocyanate (AITC) and cinnamaldehyde, thereby inhibiting calcium influx and subsequent neuronal depolarization. Its primary research value lies in the investigation of TRPA1's role in neurogenic inflammation, acute and chronic pain pathways, and airway irritation . Researchers utilize this antagonist extensively in preclinical studies to dissect the complex mechanisms underlying pathological conditions such as inflammatory pain, neuropathic pain, migraine, and asthma, offering critical insights for the development of novel analgesic and anti-inflammatory therapeutics. The unique benzoxazepinone core structure of this molecule contributes to its favorable pharmacokinetic profile and target selectivity, making it a valuable pharmacological tool for in vitro and in vivo models.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-21-15-8-7-13(20-17(22)11-14-6-5-9-25-14)10-16(15)24-12-19(2,3)18(21)23/h5-10H,4,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYQNJWCGKEOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Formula and Molecular Weight

The compound has the following chemical properties:

Property Details
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound

Structural Representation

The structural representation of the compound can be encoded using SMILES and InChI formats:

  • SMILES : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
  • InChI : InChI=1S/C21H26N2O5S/c1-5-23-18-12-16(8-11-19(18)28-14-21(2,3)20(23)24)22...

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked with disease pathways, such as phospholipase A(2), which is involved in inflammatory responses .
  • Modulation of Neurotransmitter Systems : Some studies suggest that related compounds can influence neurotransmitter levels, potentially impacting conditions like Alzheimer's disease through modulation of gamma-secretase activity .
  • Anticancer Properties : There is emerging evidence that derivatives of benzoxazepines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Study 1: Anticancer Activity

A study demonstrated that a structurally related compound exhibited significant inhibition of tumor growth in various cancer cell lines (U87 MG, A549). The compound showed low clearance rates and high oral bioavailability, making it a promising candidate for further development .

Study 2: Neuroprotective Effects

In vivo studies indicated that compounds similar to N-(5-ethyl...) could reduce amyloid-beta peptide levels in mouse models of Alzheimer's disease. This reduction is crucial as amyloid-beta accumulation is a hallmark of the disease .

Study 3: Analgesic Properties

Research on analogs of this compound revealed analgesic effects in pain models, suggesting potential applications in pain management without the typical side effects associated with narcotics .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs reported in the literature:

Compound Class Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound 1,5-Benzoxazepine 5-Ethyl, 3,3-dimethyl, 4-oxo, thiophen-2-yl N/A
Thiazolidinone derivatives 1,3-Thiazolidin-4-one Chlorobenzylidene, nitro-furyl, indole Core heterocycle (benzoxazepine vs. thiazolidinone)
Benzoxazepine analogs Benz[f][1,4]oxazepin-3-one Benzyl, pyridyl-ethyl acetamide Substituent positioning (ethyl/dimethyl vs. benzyl)
Azetidinyl acetamides Azetidin-4-one Benzimidazole, chlorophenyl Ring size (7-membered benzoxazepine vs. 4-membered azetidine)
Benzamide derivatives Dioxothiazolidin-ylidene Phenyl, nitro-furyl Acetamide linkage vs. benzamide backbone

Physicochemical Properties

  • The thiophene substituent in the target compound may reduce crystallinity relative to chlorophenyl or nitro-furyl groups.
  • Solubility: Benzoxazepines with polar substituents (e.g., pyridyl in ) show enhanced aqueous solubility, whereas thiazolidinones with hydrophobic groups (e.g., indole) are less soluble .

Reactivity and Functionalization

  • Amide Bond Formation : The target compound’s acetamide group resembles coupling strategies in (using carbodiimide and HOBt in DMF) and (chloroacetyl chloride with triethylamine) .
  • Ring-Opening Reactions: Benzoxazepines (e.g., ) undergo hydrolysis under basic conditions, whereas thiazolidinones () are more resistant due to their aromatic thione moiety .

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